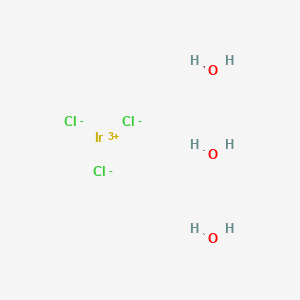![molecular formula C34H29ClN5O7PS B12429427 (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DC4, also known as Dow Corning 4 Electrical Insulating Compound, is a silicone-based compound with a grease-like consistency. It is primarily used for its excellent dielectric strength and electrical insulating properties. This compound is highly water-repellent and adheres well to dry metals, ceramics, rubber, plastics, and insulating resins. It is widely used in various industries, including automotive, aerospace, and electronics, for sealing and lubricating purposes .
準備方法
Synthetic Routes and Reaction Conditions: DC4 is synthesized by combining polydimethylsiloxane fluids with an inert silica filler. The process involves the thorough mixing of these components to achieve a homogeneous grease-like material. The synthesis is typically carried out under controlled conditions to ensure the desired consistency and properties of the final product .
Industrial Production Methods: In industrial settings, DC4 is produced using automated equipment that ensures consistent quality and efficiency. The compound can be applied by hand, brushing, or wiping, and can also be dispersed in solvents such as xylene, mineral spirits, and methyl ethyl ketone for thinner consistency .
化学反応の分析
Types of Reactions: DC4 is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation and thermal degradation, making it suitable for use in high-temperature environments .
Common Reagents and Conditions: DC4 is insoluble in water, methanol, ethanol, and mineral oil but is soluble in mineral spirits and methyl ethyl ketone. It can be applied using various methods, including brushing, dipping, and spraying .
Major Products Formed: Due to its stability, DC4 does not form major reaction products under typical usage conditions. Its primary function is to provide insulation and lubrication without undergoing chemical changes .
科学的研究の応用
DC4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a dielectric insulator in various chemical processes and experiments.
Biology: Employed in laboratory settings to seal and lubricate equipment, ensuring moisture resistance and electrical insulation.
Medicine: Utilized in medical devices and equipment for its non-reactive and stable properties.
Industry: Widely used in automotive, aerospace, and electronics industries for sealing, lubricating, and insulating purposes
作用機序
DC4 exerts its effects through its physical properties rather than chemical interactions. Its high dielectric strength and water-repellent nature make it an effective insulator and sealant. The compound adheres well to various surfaces, providing a moisture-proof seal and reducing the risk of electrical failures .
類似化合物との比較
MOLYKOTE 4 Electrical Insulating Compound: Similar in composition and properties, used for sealing and insulating purposes.
Versilube G624 Dielectric Compound: An alternative to DC4, offering similar dielectric strength and water-repellent properties.
Uniqueness: DC4 stands out due to its excellent thermal oxidation stability and compatibility with a wide range of materials, including metals, ceramics, rubber, and plastics. Its ability to retain its grease-like consistency over a wide temperature range (-55°C to 200°C) makes it highly versatile and reliable .
特性
分子式 |
C34H29ClN5O7PS |
|---|---|
分子量 |
718.1 g/mol |
IUPAC名 |
[(1S)-1-(chloromethyl)-3-[5-[[5-(3-sulfanylpropanoylamino)-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1 |
InChIキー |
PWGCKOQNKYABMN-HXUWFJFHSA-N |
異性体SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
正規SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


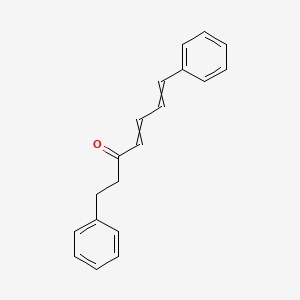
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
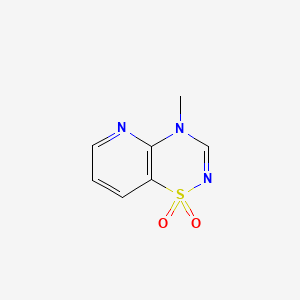
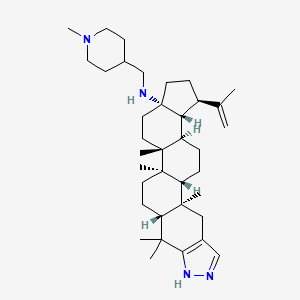
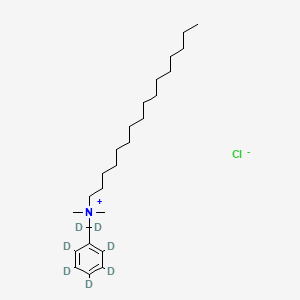
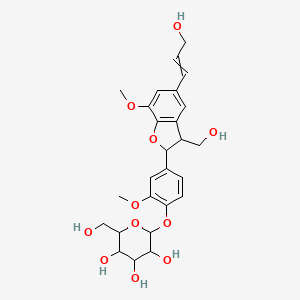
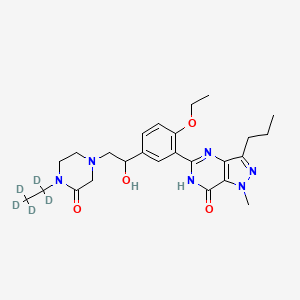
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
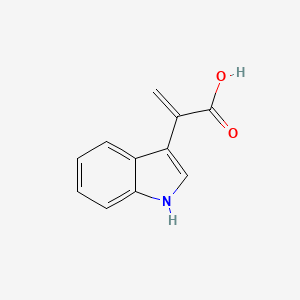
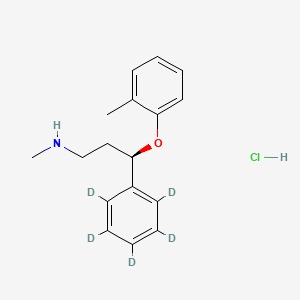
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
